molecular formula C15H18N4O2 B12179206 1-(1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide

1-(1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B12179206
M. Wt: 286.33 g/mol
InChI Key: GSDLLZKKGHRFHX-UHFFFAOYSA-N
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Description

1-(1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide, also known by its research code KPT-9274, is a potent, first-in-class, dual inhibitor targeting two critical signaling nodes: p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT). The compound's primary mechanism of action involves the allosteric inhibition of PAK4, a serine/threonine kinase that plays a key role in the regulation of cytoskeletal remodeling, cell proliferation, and survival, often through the Wnt/β-catenin pathway. Concurrently, its inhibition of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, disrupts cellular energy metabolism and biosynthesis, inducing stress and apoptosis in rapidly dividing cells. This dual-targeting approach is particularly relevant in oncology research, where PAK4 is frequently overexpressed in various cancers, including pancreatic, breast, and non-small cell lung cancer, and is implicated in tumorigenesis and resistance to chemotherapy. Preclinical studies have demonstrated that KPT-9274 exhibits significant anti-proliferative and pro-apoptotic activity across a broad panel of cancer cell lines and shows efficacy in xenograft models of acute myeloid leukemia (AML) and solid tumors. Its unique profile makes it a valuable chemical probe for investigating the interplay between PAK4-mediated signaling and cancer cell metabolism, providing researchers with a tool to explore novel therapeutic strategies targeting these pathways. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-5-oxo-N-propan-2-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C15H18N4O2/c1-9(2)16-15(21)10-7-13(20)19(8-10)14-11-5-3-4-6-12(11)17-18-14/h3-6,9-10H,7-8H2,1-2H3,(H,16,21)(H,17,18)

InChI Key

GSDLLZKKGHRFHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CC(=O)N(C1)C2=NNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Step 1: Carboxamide Formation

The initial step employs a coupling reaction between 1H-indazole-3-carbonyl chloride and isopropylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added as a base to neutralize HCl byproducts. The reaction proceeds at 0–5°C for 2 hours, followed by gradual warming to room temperature. The intermediate, N-isopropyl-1H-indazole-3-carboxamide, is isolated via vacuum filtration with a reported yield of 78–85%.

Step 2: Pyrrolidine Ring Cyclization

The cyclization step utilizes γ-butyrolactam derivatives to construct the pyrrolidine moiety. A mixture of N-isopropyl-1H-indazole-3-carboxamide and 3-pyrrolidinone in tetrahydrofuran (THF) is treated with a catalytic amount of p-toluenesulfonic acid (PTSA) at 80°C for 6–8 hours. The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted using ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate 3:1) yields the final compound with a purity >95%.

Table 1: Key Reaction Parameters for Multi-Step Synthesis

StepReagentsSolventTemperatureTimeYield
11H-Indazole-3-carbonyl chloride, isopropylamine, TEADCM0–25°C2–3 h78–85%
23-Pyrrolidinone, PTSATHF80°C6–8 h65–70%

Alternative Approaches Using Japp–Klingemann Reaction

Recent advances have explored the Japp–Klingemann reaction for indazole ring formation, offering improved regioselectivity. This method involves the reaction of arylhydrazines with β-keto esters or nitriles under acidic conditions.

Hydrazone Intermediate Formation

A diazonium salt derived from 3-aminopyrrolidine is coupled with ethyl acetoacetate in the presence of hydrochloric acid. The resulting hydrazone undergoes spontaneous cyclization at 60°C to form the indazole core. This one-pot procedure eliminates the need for isolation of intermediates, achieving a 70–75% yield.

Post-Cyclization Functionalization

The indazole intermediate is subsequently functionalized with an isopropyl carboxamide group via amide coupling. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents, the reaction proceeds in dimethylformamide (DMF) at room temperature for 12 hours. Purification via recrystallization from ethanol/water affords the final compound with >98% purity.

Optimization of Reaction Conditions

Temperature and Catalysis

Elevated temperatures (80–100°C) during cyclization enhance reaction rates but risk decomposition. Catalytic systems such as PTSA or Amberlyst-15 improve yields by facilitating proton transfer. For instance, replacing PTSA with Amberlyst-15 in THF increases the cyclization yield to 78%.

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) favor carboxamide formation, while non-polar solvents (toluene) are optimal for cyclization. A solvent screening study revealed that THF provides the best balance between solubility and reaction efficiency.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.15 (d, J = 6.4 Hz, 6H, CH(CH₃)₂), 2.45–2.60 (m, 2H, pyrrolidine CH₂), 3.20–3.35 (m, 1H, CH(CH₃)₂), 4.10–4.25 (m, 1H, pyrrolidine CH), 7.40–7.60 (m, 4H, indazole aromatic), 8.90 (s, 1H, NH).

  • HRMS (ESI): m/z calculated for C₁₅H₁₈N₄O₂ [M+H]⁺: 287.1509, found: 287.1512.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) confirms a retention time of 8.2 minutes with no detectable impurities (<0.5%) .

Chemical Reactions Analysis

1-(1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium(II) acetate, triethylamine, and tert-butyl nitrite . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions may introduce different functional groups into the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(6-Bromo-1H-indazol-3-yl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide

This analog shares the pyrrolidinecarboxamide backbone and indazole core but differs in key substituents:

Property Target Compound 1-(6-Bromo-1H-indazol-3-yl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide
Molecular Formula C₁₅H₁₇N₅O₂ C₁₈H₂₃BrN₄O₃
Molecular Weight 311.33 g/mol (calculated) 423.3 g/mol
Indazole Substituent No halogen substitution Bromine at position 6
N-Substituent Isopropyl (C₃H₇) 3-Isopropoxypropyl (C₆H₁₃O)
Functional Groups Carboxamide, 5-oxo pyrrolidine Additional bromo and ether groups

Key Implications :

  • The 3-isopropoxypropyl chain introduces an ether linkage and extended alkyl chain, which may improve solubility in polar solvents but reduce metabolic stability compared to the shorter isopropyl group in the target compound.
1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine
Property Target Compound 1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine
Core Structure Pyrrolidinecarboxamide Piperidine-methanamine
Indazole Linkage Direct 3-position attachment Methyl-linked to piperidine
Functional Groups Carboxamide, 5-oxo Primary amine, piperidine ring

Key Implications :

  • The piperidine-methanamine scaffold in this compound may confer different pharmacokinetic properties, such as increased basicity or altered blood-brain barrier penetration.
  • Safety data for this compound highlight skin/eye irritation and respiratory toxicity , suggesting that indazole derivatives, including the target compound, may require similar handling precautions despite structural differences.

Key Differences and Implications Table

Aspect Target Compound Brominated Analog Piperidine Derivative
Core Pharmacophore Pyrrolidinecarboxamide Same Piperidine-methanamine
Substituent Effects Compact isopropyl group Bulky bromo + ether chain Methyl-piperidine linkage
Molecular Weight ~311 g/mol 423.3 g/mol Not specified
Potential Bioactivity Likely kinase/receptor modulation Enhanced lipophilicity Varied due to amine functionality

Biological Activity

1-(1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide is a compound that has garnered attention in the pharmaceutical field due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features an indazole moiety linked to a pyrrolidinecarboxamide, which is essential for its biological properties. The structural formula can be represented as follows:

C13H15N3O\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}

This structure is believed to contribute to its interaction with biological targets, including enzymes and receptors.

Anticancer Activity

Recent studies have demonstrated that derivatives of indazole compounds exhibit significant anticancer properties. For instance, in vitro assays have shown that 1-(1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide inhibits the growth of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

Table 1: IC50 Values of 1-(1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549116.26
HeLa140.60

In vivo studies using xenograft models have further confirmed the compound's efficacy, showing reduced tumor sizes and improved survival rates in treated groups compared to controls .

The mechanism by which 1-(1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been suggested that such compounds can act as tyrosine kinase inhibitors, disrupting the signaling cascades that promote tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results indicate that it possesses moderate antifungal properties against various strains, suggesting potential applications in treating fungal infections .

Case Studies

A notable case study involved the administration of 1-(1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide in a controlled setting with mice implanted with A549-Luc cells. The study monitored tumor growth over a period of 60 days, demonstrating significant tumor regression in treated subjects compared to controls. Histopathological analyses revealed no severe toxicity to vital organs, indicating a favorable safety profile .

Q & A

Q. What are the critical steps in synthesizing 1-(1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions, cyclization, and condensation. Key steps include:

  • Indazole activation : The 1H-indazol-3-yl group is introduced via coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Pyrrolidinecarboxamide formation : The 5-oxo-pyrrolidine core is synthesized through cyclization of precursor amines or ketones under controlled pH and temperature .
  • Isopropyl amide coupling : The N-isopropyl group is added via carbodiimide-mediated amidation, requiring anhydrous conditions and catalysts like HOBt/DMAP .
    Optimization: Solvent choice (e.g., DMF or THF) and reaction time (24–72 hours) significantly impact yield (60–85%) and purity (>95%) .

Q. Which spectroscopic and chromatographic methods validate the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry of the indazole and pyrrolidine moieties. Peaks at δ 7.2–8.1 ppm (indazole aromatic protons) and δ 2.5–3.5 ppm (pyrrolidine methylenes) are critical .
  • High-Resolution Mass Spectrometry (HRMS) : Ensures molecular ion consistency with the theoretical mass (e.g., [M+H]+^+ at m/z 342.18) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

The ICReDD framework integrates quantum chemical calculations and experimental data to predict optimal conditions:

  • Reaction Path Search : Density Functional Theory (DFT) identifies transition states and intermediates, reducing trial-and-error for solvent selection (e.g., THF vs. DMF) .
  • Machine Learning (ML) : Trains models on historical reaction data (e.g., yields vs. temperature) to recommend parameters (e.g., 60°C for 48 hours) .
  • Feedback Loops : Experimental results refine computational models, accelerating optimization cycles by 30–50% .

Q. How to resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?

  • Assay Standardization : Ensure uniform cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP concentration in kinase assays) .
  • Purity Analysis : Use HPLC-MS to rule out impurities (>99% purity required) as confounding factors .
  • Structural Analog Comparison : Compare with analogs (e.g., indole- or benzimidazole-substituted pyrrolidines) to isolate structure-activity relationships (SARs) .

Q. What experimental design strategies improve yield in large-scale synthesis?

  • Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 23^3 factorial design identified optimal conditions: 70°C, 0.1 mol% Pd(OAc)2_2, and DMF as solvent .
  • Scale-Up Considerations : Adjust mixing efficiency (e.g., turbulent vs. laminar flow) and cooling rates to prevent exothermic side reactions .

Q. How to elucidate the mechanism of action for this compound’s observed anti-inflammatory effects?

  • Target Identification : Employ affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
  • Kinetic Studies : Measure IC50_{50} values against COX-2 or NF-κB pathways using time-resolved fluorescence assays .
  • Molecular Dynamics (MD) Simulations : Model interactions between the compound’s carboxamide group and catalytic residues of inflammatory enzymes .

Data Contradiction Analysis

Q. How to address discrepancies in solubility measurements across studies?

  • Standardized Solubility Protocols : Follow the shake-flask method with controlled pH (7.4 PBS buffer) and temperature (25°C) .
  • Counterion Screening : Test solubility with salts (e.g., HCl or sodium citrate) to identify stable crystalline forms .
  • Particle Size Analysis : Use dynamic light scattering (DLS) to confirm nanomilling does not artificially enhance solubility .

Methodological Resources

  • Synthetic Protocols : Multi-step routes with yield optimization data .
  • Analytical Workflows : NMR, HRMS, and HPLC-MS parameters .
  • Computational Tools : ICReDD’s reaction design platform .

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